4-(Benzyloxy)-3-fluorophenol

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

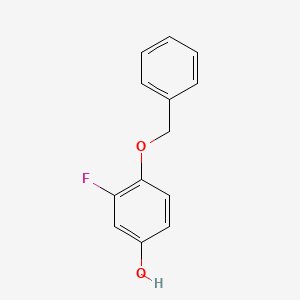

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIIGCADGAQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363420 | |

| Record name | 4-(Benzyloxy)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-25-3 | |

| Record name | 4-(Benzyloxy)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-fluorophenol is a fluorinated aromatic organic compound. Its structural features, including a phenol group, a benzyl ether, and a fluorine atom, suggest its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The interplay of these functional groups dictates its physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems. Understanding these properties is paramount for its application in drug design, as they influence factors such as solubility, membrane permeability, and receptor binding. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-(Benzyloxy)-3-fluorophenol, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of 4-(Benzyloxy)-3-fluorophenol are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to a lack of available experimental data.

Table 1: General and Physical Properties of 4-(Benzyloxy)-3-fluorophenol

| Property | Value | Source |

| Chemical Name | 4-(Benzyloxy)-3-fluorophenol | |

| Synonyms | 3-Fluoro-4-(phenylmethoxy)phenol, 4-Benzyloxy-3-fluoro-phenol | [1] |

| CAS Number | 81228-25-3 | [1] |

| Molecular Formula | C₁₃H₁₁FO₂ | [1] |

| Molecular Weight | 218.22 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | 448.0 ± 40.0 °C (Predicted) | [3] |

Table 2: Solubility and Partitioning Behavior of 4-(Benzyloxy)-3-fluorophenol

| Property | Value | Source |

| Water Solubility | No data available | [4] |

| Solubility in Organic Solvents | No data available | |

| logP (Octanol-Water Partition Coefficient) | No data available | [4] |

Table 3: Acidity of 4-(Benzyloxy)-3-fluorophenol

| Property | Value | Source |

| pKa | No data available |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of phenolic compounds like 4-(Benzyloxy)-3-fluorophenol are provided below.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the 4-(Benzyloxy)-3-fluorophenol sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 80 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[5]

Boiling Point Determination (for liquids or high-boiling solids)

Given the high predicted boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method for experimental determination to prevent decomposition. The capillary method is suitable for small quantities.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the small test tube. If the sample is solid at room temperature, it should be melted first.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[6][7]

Solubility Determination

Solubility is qualitatively and quantitatively determined in various solvents to understand the polarity and potential applications of a compound.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure (Qualitative):

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of 4-(Benzyloxy)-3-fluorophenol into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture to determine if the solid has completely dissolved. Classify as soluble, partially soluble, or insoluble.[8][9]

Procedure (Quantitative):

-

Prepare a saturated solution of 4-(Benzyloxy)-3-fluorophenol in the solvent of interest by adding an excess amount of the compound to a known volume of the solvent.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after creating a calibration curve with standards of known concentrations.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton. Spectrophotometric or potentiometric titration methods are commonly used for its determination.

Apparatus:

-

UV-Vis spectrophotometer or a pH meter with an electrode

-

Volumetric flasks

-

Pipettes

-

Stir plate and stir bar

-

Buffer solutions of known pH

Procedure (Spectrophotometric Method):

-

Prepare a stock solution of 4-(Benzyloxy)-3-fluorophenol in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol (for phenols, typically in the pH 7-11 range).

-

Add a small, constant aliquot of the stock solution to each buffer solution in a volumetric flask and dilute to the mark.

-

Measure the UV-Vis absorbance spectrum of each solution. The protonated (PhOH) and deprotonated (PhO⁻) forms of the phenol will have different absorbance maxima.

-

Identify the wavelengths of maximum absorbance for the acidic and basic forms.

-

Measure the absorbance of each buffered solution at these two wavelengths.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A_basic - A) / (A - A_acidic)] where A is the absorbance of the mixture at a specific wavelength, and A_basic and A_acidic are the absorbances of the fully deprotonated and protonated forms, respectively.

-

A plot of pH versus log[(A - A_acidic)/(A_basic - A)] will yield a straight line with the pKa as the y-intercept.[10][11]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vortex mixer or shaker

-

Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Accurately weigh a small amount of 4-(Benzyloxy)-3-fluorophenol and dissolve it in one of the phases (typically the one in which it is more soluble).

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the second solvent phase.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]_octanol / [Concentration]_aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log(P).[12][13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4-(Benzyloxy)-3-fluorophenol.

Caption: Logical workflow for the systematic physicochemical characterization of a chemical compound.

References

- 1. 4-(Benzyloxy)-3-fluorophenol | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 81228-25-3 CAS MSDS (4-BENZYLOXY-3-FLUORO-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(4-Benzyloxyphenyl)-3-fluorophenol CAS#: 1261982-07-3 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. web.pdx.edu [web.pdx.edu]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. agilent.com [agilent.com]

- 13. acdlabs.com [acdlabs.com]

Spectroscopic and Structural Elucidation of 4-(Benzyloxy)-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Benzyloxy)-3-fluorophenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed and predictive analysis. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated phenolic compounds in drug discovery and development.

Chemical Structure and Properties

4-(Benzyloxy)-3-fluorophenol is a substituted aromatic compound with the molecular formula C₁₃H₁₁FO₂ and a molecular weight of 218.22 g/mol [1]. The structure features a phenol ring substituted with a fluorine atom at the 3-position and a benzyloxy group at the 4-position. The presence of the fluorine atom and the benzyloxy group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 218.22 g/mol | PubChem[1] |

| IUPAC Name | 3-fluoro-4-(phenylmethoxy)phenol | PubChem[1] |

| CAS Number | 81228-25-3 | PubChem[1] |

Synthesis Protocol

A plausible and efficient method for the synthesis of 4-(Benzyloxy)-3-fluorophenol is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Proposed Synthesis of 4-(Benzyloxy)-3-fluorophenol

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, is added a weak base, typically potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Benzyl bromide (1.1 eq) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at reflux for a specified period (typically 4-12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 4-(Benzyloxy)-3-fluorophenol.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~6.90 | t, J ≈ 8.8 Hz | 1H | Ar-H (H-6) |

| ~6.75 | dd, J ≈ 8.8, 2.4 Hz | 1H | Ar-H (H-5) |

| ~6.65 | d, J ≈ 2.4 Hz | 1H | Ar-H (H-2) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~4.80 | s (broad) | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 (d, J ≈ 240 Hz) | C -F (C-3) |

| ~148.0 | C -OH (C-1) |

| ~145.0 | C -OBn (C-4) |

| ~136.5 | Ar-C (ipso-benzyl) |

| ~128.8 | Ar-C H (benzyl) |

| ~128.2 | Ar-C H (benzyl) |

| ~127.5 | Ar-C H (benzyl) |

| ~116.0 (d, J ≈ 20 Hz) | Ar-C H (C-2) |

| ~115.5 | Ar-C H (C-6) |

| ~105.0 (d, J ≈ 5 Hz) | Ar-C H (C-5) |

| ~71.0 | -O-C H₂-Ph |

¹⁹F NMR (376 MHz, CDCl₃):

The chemical shift of the fluorine atom is sensitive to its electronic environment. For a fluorine atom on a benzene ring, the chemical shift is influenced by the nature and position of other substituents. Based on data for similar fluorinated phenols, the ¹⁹F NMR signal for 4-(Benzyloxy)-3-fluorophenol is predicted to appear in the range of -110 to -140 ppm relative to CFCl₃[2][3].

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -125 | Multiplet |

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic, -CH₂-) |

| ~1600, 1500, 1450 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-F stretch |

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 218 | [M]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion, from benzyl group) |

| 127 | [M - C₇H₇]⁺ (loss of benzyl group) |

Potential Biological Activity and Signaling Pathway

Fluorinated phenols and polyphenols have been reported to exhibit a range of biological activities, including enzyme inhibition[4]. The introduction of fluorine can enhance binding affinity and metabolic stability. A plausible mechanism of action for a compound like 4-(Benzyloxy)-3-fluorophenol could be the inhibition of a protein kinase involved in a disease-related signaling pathway.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a generic signaling cascade where 4-(Benzyloxy)-3-fluorophenol acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling events that lead to cell proliferation and survival. This represents a common mechanism for anti-cancer and anti-inflammatory drugs.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of 4-(Benzyloxy)-3-fluorophenol. The presented data, derived from the analysis of structurally related compounds, offers a solid foundation for researchers working with this and similar molecules. Further experimental validation is necessary to confirm these predicted characteristics. The potential for this class of compounds in modulating biological pathways underscores the importance of continued research in the field of fluorinated phenols.

References

- 1. 4-(Benzyloxy)-3-fluorophenol | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. rsc.org [rsc.org]

- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Benzyloxy)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Benzyloxy)-3-fluorophenol, a significant chemical intermediate in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthetic methodologies, and potential applications in drug discovery, supported by experimental data and safety protocols.

Chemical Identity and Structure

4-(Benzyloxy)-3-fluorophenol is a disubstituted phenol characterized by a benzyloxy group and a fluorine atom attached to the phenolic ring.

-

IUPAC Name: 3-Fluoro-4-(phenylmethoxy)phenol[3]

-

Synonyms: 4-(Benzyloxy)-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL[1][2][3]

-

Appearance: White to gray solid[1]

Structure:

Caption: Chemical structure of 4-(Benzyloxy)-3-fluorophenol.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and predicted spectroscopic properties of 4-(Benzyloxy)-3-fluorophenol is presented below.

| Property | Value | Reference |

| Molecular Weight | 218.22 g/mol | [1][2][3] |

| Appearance | White to gray solid | [1] |

| Melting Point | 80-82 °C | [1][2] |

| Boiling Point (Predicted) | 372.1 ± 27.0 °C | [1] |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.33 ± 0.20 | [1] |

| Solubility | Low water solubility is expected. | [4] |

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H of benzyl), 7.10-6.80 (m, 3H, Ar-H of phenol), 5.10 (s, 2H, -OCH₂-), 4.90 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153-150 (d, C-F), 145-140 (C-O of phenol), 137-135 (C-ipso of benzyl), 130-127 (Ar-C of benzyl), 125-115 (Ar-C of phenol), 71 (-OCH₂-) |

| FT-IR (KBr) | 3400-3200 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (Ar C-H stretch), 1600-1450 cm⁻¹ (Ar C=C stretch), 1250-1200 cm⁻¹ (Ar C-O stretch), 1100-1000 cm⁻¹ (C-F stretch) |

Synthesis and Experimental Protocols

The synthesis of 4-(Benzyloxy)-3-fluorophenol can be achieved through a multi-step process, typically involving the protection of a dihydric phenol, followed by selective fluorination and deprotection, or by building the molecule from a pre-fluorinated precursor. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for 4-(Benzyloxy)-3-fluorophenol.

Experimental Protocol: Synthesis via Williamson Ether Synthesis and Hydroxylation

This protocol is a generalized procedure based on standard organic synthesis methodologies.

Step 1: Protection of 4-Bromo-2-fluorophenol

-

To a solution of 4-bromo-2-fluorophenol (1 equivalent) in acetone or acetonitrile, add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyloxy-4-bromo-2-fluorobenzene.

Step 2: Hydroxylation of 1-Benzyloxy-4-bromo-2-fluorobenzene

This step can be performed via the formation of a Grignard or organolithium reagent followed by reaction with an oxygen source, or more commonly through a palladium-catalyzed hydroxylation.

-

In a reaction vessel, combine 1-benzyloxy-4-bromo-2-fluorobenzene (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., a biarylphosphine, 4-10 mol%).

-

Add a strong base such as sodium tert-butoxide (1.5 equivalents) and a hydroxide source like water or a boronic acid precursor route can be used.[5]

-

Add a high-boiling point solvent like toluene or dioxane.

-

Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with a weak acid, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography to obtain 4-(Benzyloxy)-3-fluorophenol.

Applications in Drug Discovery and Research

Phenolic and benzyloxy-containing compounds are prevalent scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its pKa, lipophilicity, and metabolic stability, making 4-(Benzyloxy)-3-fluorophenol an attractive building block for drug discovery.

Potential Therapeutic Areas:

-

PPARα Agonists: The 4-benzyloxy-benzylamino scaffold has been explored for the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are targets for treating metabolic disorders.[6]

-

Androgen Receptor (AR) Antagonists: Derivatives of 4-(4-benzoylaminophenoxy)phenol have shown potent androgen-antagonistic activity, which is relevant for the treatment of prostate cancer.[7]

-

STAT3 Signaling Pathway Inhibitors: Benzyloxyphenyl-methylaminophenol scaffolds have been identified as inhibitors of the STAT3 signaling pathway, a crucial target in cancer therapy.

-

Neuroprotective Agents: Benzyloxy benzamide derivatives have been investigated as neuroprotective agents for conditions like ischemic stroke.[8]

Caption: Potential role of derivatives in inhibiting the JAK-STAT3 signaling pathway.

Safety and Handling

4-(Benzyloxy)-3-fluorophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] Keep in an inert atmosphere at room temperature.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-BENZYLOXY-3-FLUORO-PHENOL | 81228-25-3 [amp.chemicalbook.com]

- 2. 81228-25-3 CAS MSDS (4-BENZYLOXY-3-FLUORO-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(Benzyloxy)-3-fluorophenol | C13H11FO2 | CID 1490313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 6. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

solubility and stability of 4-(Benzyloxy)-3-fluorophenol

An In-depth Technical Guide on the Solubility and Stability of 4-(Benzyloxy)-3-fluorophenol

Disclaimer: Specific experimental data on the is not extensively available in public literature. This guide provides a comprehensive overview based on the compound's chemical structure, data from structurally analogous compounds, and established principles of organic chemistry. The experimental protocols detailed herein are standard, validated methods that can be employed to generate precise data for this compound.

Chemical Identity

-

IUPAC Name: 3-Fluoro-4-(phenylmethoxy)phenol

-

Synonyms: 4-Benzyloxy-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL

-

CAS Number: 81228-25-3

-

Molecular Formula: C₁₃H₁₁FO₂

-

Molecular Weight: 218.22 g/mol

-

Chemical Structure:

(Aromatic ring with a hydroxyl group, a fluorine atom at the meta position, and a benzyloxy group at the para position relative to the hydroxyl group)

Predicted Solubility Profile

The solubility of 4-(Benzyloxy)-3-fluorophenol is dictated by its molecular structure, which contains both polar (hydroxyl, fluoro) and non-polar (benzyloxy) functional groups. The large, non-polar benzyloxy group is expected to dominate, leading to poor aqueous solubility but good solubility in many organic solvents. Predictions are based on data from analogous compounds like 4-benzyloxyphenol, which is soluble in alcohols and ether but almost insoluble in water, and 3-fluorophenol, which is also reported as insoluble in water.[1][2][3][4]

Table 1: Predicted Solubility of 4-(Benzyloxy)-3-fluorophenol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low / Insoluble | The large hydrophobic benzyloxy group outweighs the hydrogen bonding capability of the single hydroxyl group. |

| Methanol, Ethanol | Soluble | The alkyl chain of the alcohol can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the phenol moiety. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble to Highly Soluble | These solvents can accept hydrogen bonds from the phenolic proton and have sufficient polarity to solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong hydrogen bond acceptor and highly polar nature allows for effective solvation. | |

| Dichloromethane (DCM) | Highly Soluble | The molecule's significant non-polar character allows for strong van der Waals interactions. | |

| Non-Polar | Toluene, Hexane | Soluble to Moderately Soluble | The large benzyloxy group facilitates dissolution in non-polar aromatic and aliphatic solvents, though solubility in hexane may be lower than in toluene. |

| Diethyl Ether | Soluble | A common solvent for phenolic compounds, capable of solvating both polar and non-polar regions.[1] |

Predicted Stability Profile

The stability of 4-(Benzyloxy)-3-fluorophenol is influenced by its phenolic hydroxyl group, which is susceptible to oxidation, especially at higher pH. The benzyloxy group is generally stable, but the ether linkage can be cleaved under harsh acidic conditions.

Table 2: Predicted Stability of 4-(Benzyloxy)-3-fluorophenol under Various Conditions

| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Acidic pH (pH 1-3) | Moderately Stable | Generally, phenols are more stable under acidic conditions. However, prolonged exposure to strong acid and heat could potentially lead to the cleavage of the benzyl ether linkage, yielding 3-fluorocatechol and benzyl alcohol. |

| Neutral pH (pH 6-8) | Stable | Expected to be most stable around neutral pH, where oxidation is slow and the ether linkage is stable. |

| Alkaline pH (pH > 9) | Unstable | The phenoxide ion formed under basic conditions is highly susceptible to oxidation, leading to the formation of colored quinone-type degradation products. This is a common degradation pathway for phenolic compounds. |

| Oxidation | Susceptible | The phenolic hydroxyl group can be oxidized by common oxidizing agents (e.g., hydrogen peroxide, air) to form quinones and other colored products. The rate of oxidation is significantly accelerated under basic conditions and in the presence of metal ions. |

| Thermal Stress | Stable at Room Temp. | Expected to be stable at ambient temperatures. At elevated temperatures, decomposition would likely involve the cleavage of the benzyloxy group and degradation of the aromatic ring.[5][6] |

| Photostability (UV/Vis Light) | Potentially Unstable | Phenolic compounds can be susceptible to photodegradation. Exposure to UV light may promote oxidation and lead to the formation of colored degradants.[7][8] It is recommended to store the compound protected from light. |

Experimental Protocols

To obtain definitive data, the following standard experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This protocol describes the internationally recognized shake-flask method for determining the thermodynamic solubility of a compound.[9][10][11]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-(Benzyloxy)-3-fluorophenol to a series of vials, each containing a precisely known volume or weight of the selected solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration using a syringe filter chemically compatible with the solvent.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of 4-(Benzyloxy)-3-fluorophenol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Testing Protocol (ICH-Compliant)

This protocol outlines a comprehensive stability study based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[7][12][13] A validated stability-indicating analytical method (e.g., HPLC) that can separate the intact compound from its degradation products is required.

4.2.1 Forced Degradation (Stress) Studies The objective is to identify potential degradation products and establish the intrinsic stability of the molecule.[14]

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions.

-

Store aliquots of these solutions at an elevated temperature (e.g., 60°C) and at room temperature.

-

Analyze samples at initial, and subsequent time points (e.g., 2, 6, 24, 48 hours) to determine the rate of degradation.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at various time points to assess degradation.

-

-

Photostability:

-

Expose a sample of the solid compound and a solution of the compound to a light source conforming to ICH Q1B specifications.[8][15] The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt-hours/square meter (UVA).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the exposed and dark control samples to determine the extent of photodegradation.

-

-

Thermal Stability:

4.2.2 Long-Term and Accelerated Stability Studies These studies evaluate the stability under recommended storage conditions.

-

Sample Preparation: Place the solid 4-(Benzyloxy)-3-fluorophenol in suitable, inert containers.

-

Storage Conditions:

-

Testing Frequency:

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.

Caption: Workflow for ICH-Compliant Stability Testing.

References

- 1. chembk.com [chembk.com]

- 2. 3-Fluorophenol CAS#: 372-20-3 [m.chemicalbook.com]

- 3. 3-Fluorophenol CAS 372-20-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. jordilabs.com [jordilabs.com]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. snscourseware.org [snscourseware.org]

- 15. ikev.org [ikev.org]

- 16. torontech.com [torontech.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mastercontrol.com [mastercontrol.com]

Spectroscopic Analysis of 4-(Benzyloxy)-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-(Benzyloxy)-3-fluorophenol. Due to the limited availability of publicly accessible experimental ¹H and ¹³C NMR data for this specific compound, this document outlines a standard experimental protocol for the acquisition of such data. Furthermore, it presents predicted NMR data based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this and related molecules.

Introduction

4-(Benzyloxy)-3-fluorophenol is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its structure combines a phenol, a benzyl ether, and a fluorine substituent, leading to a unique electronic and steric environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules. This guide details the expected ¹H and ¹³C NMR spectral characteristics of 4-(Benzyloxy)-3-fluorophenol and provides a standardized methodology for their experimental determination.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, as well as the methylene protons of the benzyl group and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 4-(Benzyloxy)-3-fluorophenol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.7 - 6.9 | dd | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| H-5 | 6.8 - 7.0 | t | J(H-H) ≈ 8-9 |

| H-6 | 6.6 - 6.8 | dd | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| -OH | 5.0 - 6.0 | br s | - |

| -CH₂- | 5.0 - 5.2 | s | - |

| Phenyl (Bn) | 7.2 - 7.5 | m | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the fluorine substitution inducing characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Data for 4-(Benzyloxy)-3-fluorophenol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 148 (d, J(C-F) ≈ 10-15 Hz) |

| C-2 | 110 - 115 (d, J(C-F) ≈ 2-5 Hz) |

| C-3 | 150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| C-4 | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| -CH₂- | 70 - 75 |

| C-ipso (Bn) | 136 - 138 |

| C-ortho (Bn) | 127 - 129 |

| C-meta (Bn) | 128 - 130 |

| C-para (Bn) | 127 - 129 |

Note: Predicted values are based on analogous compounds and general NMR principles. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

Experimental Protocols

The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-(Benzyloxy)-3-fluorophenol.

Sample Preparation

-

Sample Purity: Ensure the sample of 4-(Benzyloxy)-3-fluorophenol is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Visualization of NMR Data Relationships

The following diagrams illustrate the logical relationships in NMR data acquisition and the structural assignment of 4-(Benzyloxy)-3-fluorophenol.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Caption: Correlation of the molecular structure with its predicted NMR signals.

Conclusion

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of 4-(Benzyloxy)-3-fluorophenol. The detailed experimental protocol offers a standardized approach for acquiring high-quality NMR data, which is crucial for the unambiguous structural verification and purity assessment of this compound. The provided visualizations serve to clarify the experimental workflow and the relationship between the molecular structure and its spectroscopic signature. It is anticipated that this guide will be a useful tool for researchers engaged in the synthesis and application of 4-(Benzyloxy)-3-fluorophenol and related compounds.

Mass Spectrometry Analysis of 4-(Benzyloxy)-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-(Benzyloxy)-3-fluorophenol, a compound of interest in synthetic chemistry and potentially in drug discovery. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents a hypothetical table of quantitative data, and details a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of 4-(Benzyloxy)-3-fluorophenol

Electron Ionization (EI) is a widely used "hard" ionization technique that imparts significant energy to an analyte molecule, leading to extensive and structurally informative fragmentation.[1] The process involves bombarding the sample with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to create a molecular radical cation (M•+). This high-energy molecular ion is often unstable and undergoes a series of predictable bond cleavages to form smaller, more stable fragment ions. The resulting mass spectrum serves as a molecular fingerprint, where the mass-to-charge ratio (m/z) and relative abundance of these fragments are used to elucidate the structure of the parent compound.

For 4-(Benzyloxy)-3-fluorophenol, the key structural features that will dictate its fragmentation pattern are the benzyl ether linkage, the fluorinated aromatic ring, and the phenolic hydroxyl group. The fragmentation is expected to be initiated by the ionization of one of the oxygen atoms or the aromatic rings.

Predicted Fragmentation Pathway

The mass spectrum of 4-(Benzyloxy)-3-fluorophenol is anticipated to be dominated by several key fragmentation pathways. The molecular ion ([C₁₃H₁₁FO₂]⁺•) is expected to be observed. A primary and highly favorable fragmentation is the cleavage of the benzylic C-O bond. This is due to the formation of the very stable benzyl cation or the tropylium ion through rearrangement.

Key predicted fragmentation steps include:

-

Formation of the Molecular Ion: The initial step is the ionization of the molecule to form the molecular ion (m/z 218).

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond between the benzyl group and the phenolic oxygen. This can result in two primary pathways:

-

Formation of the benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds. This cation can rearrange to the highly stable tropylium ion.

-

Formation of the 3-fluorophenoxy radical and subsequent ions.

-

-

Loss of CO: Phenolic compounds are known to undergo the loss of carbon monoxide (CO) from the molecular ion or subsequent fragments.

-

Fragmentation of the Phenyl Ring: The aromatic rings themselves can undergo fragmentation, leading to smaller charged species.

Quantitative Data (Predicted)

The following table summarizes the predicted major fragment ions for 4-(Benzyloxy)-3-fluorophenol under electron ionization, along with their proposed structures and plausible relative intensities. This data is theoretical and serves as a guide for interpretation.

| m/z | Proposed Ion Formula | Proposed Structure/Fragment | Predicted Relative Intensity (%) |

| 218 | [C₁₃H₁₁FO₂]⁺• | Molecular Ion | 40 |

| 91 | [C₇H₇]⁺ | Tropylium Ion (from Benzyl Cation) | 100 (Base Peak) |

| 127 | [C₇H₄FO]⁺ | Ion from cleavage of benzyl group | 35 |

| 99 | [C₆H₄FO]⁺ | 3-Fluorophenoxy cation | 20 |

| 77 | [C₆H₅]⁺ | Phenyl Cation | 15 |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl Cation | 10 |

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of 4-(Benzyloxy)-3-fluorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the phenolic hydroxyl group, derivatization is often employed to increase volatility and improve peak shape.[2][3][4]

4.1. Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare a stock solution of 4-(Benzyloxy)-3-fluorophenol in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

-

Derivatization (Silylation): To a 100 µL aliquot of the standard solution in a vial, add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to its trimethylsilyl (TMS) ether.

-

Dilution: After cooling to room temperature, dilute the derivatized sample with ethyl acetate to the desired concentration for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless (or split, depending on concentration).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 minutes.

Visualizations

5.1. Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway of 4-(Benzyloxy)-3-fluorophenol under electron ionization.

Caption: Predicted EI fragmentation pathway of 4-(Benzyloxy)-3-fluorophenol.

5.2. Experimental Workflow

The diagram below outlines the general experimental workflow for the GC-MS analysis of 4-(Benzyloxy)-3-fluorophenol.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-3-fluorophenol

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 4-(Benzyloxy)-3-fluorophenol, a crucial tool for the characterization and quality control of this compound in research and drug development. This document outlines the theoretical basis for its spectral features, a standard experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

Predicted Infrared Spectral Data

The infrared spectrum of 4-(Benzyloxy)-3-fluorophenol is characterized by the vibrational modes of its constituent functional groups: a phenol hydroxyl group, a benzyl ether linkage, a fluorinated aromatic ring, and a second aromatic ring from the benzyl group. The predicted absorption bands are summarized in Table 1.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium to Sharp |

| Benzyl CH₂ | C-H stretch (asymmetric & symmetric) | 2850 - 2960 | Medium |

| Aromatic Rings | C=C stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| Benzyl CH₂ | CH₂ scissoring | ~1450 | Medium |

| Phenol | O-H in-plane bend | 1310 - 1410 | Medium |

| Aryl Ether | C-O-C asymmetric stretch | 1200 - 1300 | Strong |

| Phenol | C-O stretch | ~1220 | Strong |

| Aryl Fluoride | C-F stretch | 1000 - 1200 | Strong |

| Aromatic Rings | C-H out-of-plane bend | 750 - 900 | Medium to Strong |

Interpretation of Key Spectral Features

The IR spectrum of 4-(Benzyloxy)-3-fluorophenol can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

O-H Region (3200-3600 cm⁻¹) : A prominent, broad absorption band is expected in this region due to the stretching vibration of the phenolic hydroxyl group, which is typically broadened by intermolecular hydrogen bonding.[1][2]

-

C-H Stretching Region (2850-3100 cm⁻¹) : This region will contain multiple peaks. Sharper peaks between 3000 and 3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.[2] Just below 3000 cm⁻¹, absorptions corresponding to the asymmetric and symmetric C-H stretching of the methylene (-CH₂-) group in the benzyl moiety are expected.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹) : The presence of two aromatic rings will give rise to several medium to strong absorption bands in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the rings.[1][3]

-

Fingerprint Region (< 1500 cm⁻¹) : This region contains a wealth of structural information:

-

C-O Stretching : Two strong C-O stretching bands are anticipated. The C-O stretch of the phenol group is typically found around 1220 cm⁻¹.[2] Aryl ethers, such as the benzyloxy group, exhibit a characteristic asymmetric C-O-C stretching vibration between 1200 and 1300 cm⁻¹.[4][5] These may overlap.

-

C-F Stretching : The carbon-fluorine bond will produce a strong absorption band in the 1000-1200 cm⁻¹ range.

-

Out-of-Plane Bending : The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ range.[2]

-

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid sample like 4-(Benzyloxy)-3-fluorophenol using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To acquire a high-quality infrared spectrum of 4-(Benzyloxy)-3-fluorophenol for structural elucidation and purity assessment.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

4-(Benzyloxy)-3-fluorophenol sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid 4-(Benzyloxy)-3-fluorophenol sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After the scan is complete, raise the press and remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a solvent-dampened, lint-free wipe.

-

The acquired spectrum should be baseline-corrected and, if necessary, an ATR correction may be applied using the instrument's software.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the observed peaks with the expected vibrational frequencies for the functional groups present in 4-(Benzyloxy)-3-fluorophenol (as detailed in Table 1).

-

Visualizations

The following diagrams illustrate the logical workflow for IR spectral analysis and the key functional groups of the target molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. IR spectrum: Ethers [quimicaorganica.org]

An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of the 4-(Benzyloxy)-3-fluorophenol molecule. It covers its chemical and physical properties, a plausible synthetic route, and explores its potential biological activities by examining structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Features

4-(Benzyloxy)-3-fluorophenol, with the chemical formula C₁₃H₁₁FO₂, is an aromatic organic compound. Its structure features a phenol ring substituted with a fluorine atom and a benzyloxy group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry research.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Benzyloxy)-3-fluorophenol is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and data for structurally similar molecules.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 218.22 g/mol | PubChem[1] |

| IUPAC Name | 3-fluoro-4-(phenylmethoxy)phenol | PubChem[1] |

| CAS Number | 81228-25-3 | PubChem[1] |

| Melting Point | 80-82 °C | ChemicalBook[2] |

| Boiling Point | Not experimentally determined. | |

| pKa | Not experimentally determined. (pKa of 3-fluorophenol is 9.29) | ChemicalBook[3] |

| Appearance | Solid (predicted) | |

| Solubility | Not experimentally determined. Likely soluble in organic solvents. |

Spectral Data

-

¹H NMR: Signals corresponding to the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a broad singlet for the phenolic hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: Resonances for the thirteen carbon atoms, including those of the two aromatic rings and the benzylic methylene carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the phenol group (around 3200-3600 cm⁻¹), C-O stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 218.0743. Common fragmentation patterns would likely involve the loss of the benzyl group.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of 4-(Benzyloxy)-3-fluorophenol is not explicitly described in a single source. However, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

General Synthetic Workflow

The synthesis of 4-(Benzyloxy)-3-fluorophenol can be logically approached through a Williamson ether synthesis, starting from 3-fluoro-4-hydroxyphenol and benzyl bromide. The following diagram illustrates the general workflow.

References

An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorophenol for Researchers and Drug Development Professionals

An examination of the synthesis, properties, and potential biological relevance of the fluorinated aromatic intermediate, 4-(Benzyloxy)-3-fluorophenol, this guide provides a technical overview for its application in scientific research and pharmaceutical development.

This document details the available commercial sources, physicochemical characteristics, and safety data for 4-(Benzyloxy)-3-fluorophenol. Due to the limited publicly available data on its specific biological activity and detailed experimental protocols, this guide also presents information on closely related structural analogs to provide a predictive context for its potential applications and synthetic methodologies.

Physicochemical and Safety Data

Quantitative data for 4-(Benzyloxy)-3-fluorophenol has been aggregated from various sources to provide a comprehensive overview of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 218.22 g/mol | PubChem[1] |

| CAS Number | 81228-25-3 | PubChem[1] |

| IUPAC Name | 3-fluoro-4-(phenylmethoxy)phenol | PubChem[1] |

| Synonyms | 4-Benzyloxy-3-fluoro-phenol, 4-(BENZYLOXY)-3-FLUOROBENZENOL | PubChem[1] |

| Physical State | Solid (predicted) | ECHEMI[2] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | ECHEMI[2] |

A summary of safety information is provided below. Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical.

| Hazard Information | Precautionary Measures |

| Avoid formation of dust and aerosols.[2] | Wear suitable protective clothing, gloves, and eye/face protection.[2] |

| Avoid contact with skin and eyes.[2] | Use in a well-ventilated area.[2] |

| Prevent fire caused by electrostatic discharge.[2] | Use non-sparking tools.[2] |

Commercial Availability

4-(Benzyloxy)-3-fluorophenol is available from several chemical suppliers catering to the research and development market. However, it is important to note that some listings may be for informational purposes, and stock levels should be confirmed with the supplier. For instance, while Sigma-Aldrich has a product page for this compound, it is listed as discontinued, and they do not provide analytical data, selling it on an "as-is" basis with the buyer responsible for confirming identity and purity. Other potential suppliers include ECHEMI and various online chemical marketplaces.

Experimental Protocols: Synthesis of Structurally Related Phenols

General Synthesis of 4-Fluorophenols

A common route to producing 4-fluorophenols involves the diazotization of a corresponding fluoroaniline followed by hydrolysis. For example, 3-fluorophenol can be synthesized from 3-fluoroaniline.[3] Another general method is the hydrolysis of bromofluorobenzenes.[4]

Conceptual Workflow for Fluorophenol Synthesis:

Caption: General synthesis of fluorophenols via diazotization.

Benzylation of Phenols

The benzylation of a phenol is a standard Williamson ether synthesis. A protocol for the synthesis of 1-(Benzyloxy)-4-bromobenzene from 4-bromophenol illustrates this common transformation.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-bromobenzene [5]

-

To a stirred solution of 4-bromophenol (58.2 mmol) in acetonitrile (50 mL) at room temperature, add potassium carbonate (79.2 mmol).

-

Add benzyl bromide (58.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Dilute the reaction with water (150 mL) and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the product.

General Workflow for Benzylation of a Phenol:

References

An In-depth Technical Guide to the Safety and Handling of 4-(Benzyloxy)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and analytical considerations for 4-(Benzyloxy)-3-fluorophenol, a key intermediate in various research and development applications. Due to the limited availability of specific experimental and toxicological data for this compound, this guide amalgamates information from safety data sheets of closely related phenol derivatives and general laboratory practices for handling such chemicals. It is intended to serve as a foundational resource for professionals in laboratory and pharmaceutical settings, emphasizing safe handling protocols, appropriate personal protective equipment, emergency procedures, and generalized methods for its synthesis and analysis. The guide also highlights the current gap in knowledge regarding the specific biological activities and signaling pathways of this compound.

Chemical and Physical Properties

4-(Benzyloxy)-3-fluorophenol is a substituted aromatic compound. While extensive experimental data is not publicly available, the following properties have been computed or are derived from available safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₂ | PubChem |

| Molecular Weight | 218.22 g/mol | PubChem |

| CAS Number | 81228-25-3 | PubChem |

| Appearance | Not explicitly stated, likely a solid | General properties of similar phenols |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Safety and Handling

Given that 4-(Benzyloxy)-3-fluorophenol is a phenol derivative, it should be handled with the same precautions as other corrosive and potentially toxic phenolic compounds. The following safety and handling procedures are based on guidelines for phenol and its halogenated derivatives.[1][2][3]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling 4-(Benzyloxy)-3-fluorophenol to prevent exposure.

| PPE | Specifications |

| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[1] |

| Hand Protection | Double-layered nitrile gloves or thicker (8mil) nitrile gloves for incidental contact. For handling concentrated solutions, neoprene or butyl rubber gloves over nitrile gloves are recommended. Gloves should be changed frequently and immediately after contamination.[1] |

| Skin and Body Protection | A fully buttoned lab coat is required. For scenarios with a high risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[1] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] |

Handling and Storage

| Procedure | Guidelines |

| Handling | - Always handle within a properly functioning chemical fume hood.[3]- Avoid inhalation of dust or vapors.[1]- Prevent contact with skin and eyes.[1]- Wash hands thoroughly after handling, even if gloves were worn. |

| Storage | - Store in a cool, dry, well-ventilated area.[3]- Keep container tightly closed.[4]- Protect from light and moisture.[1]- Store away from incompatible materials such as strong oxidizing agents and strong bases.[3] |

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Skin Contact | - Rapid decontamination is critical.[2]- Immediately remove all contaminated clothing.[2][5]- Flush the affected area with copious amounts of water for at least 15 minutes.[5]- After initial water flush, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[1][2]- Seek immediate medical attention.[1][2] |

| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes in an emergency eyewash station, holding eyelids open.[1][6]- Seek immediate medical attention.[1][6] |

| Inhalation | - Move the person to fresh air.[3]- If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.- Seek immediate medical attention.[3] |

| Ingestion | - Do NOT induce vomiting.[3]- If the person is conscious, rinse their mouth with water and have them drink water to dilute the substance.[3]- Seek immediate medical attention.[3] |

Disposal

All waste containing 4-(Benzyloxy)-3-fluorophenol should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][3] Do not dispose of down the drain.

Experimental Protocols (Generalized)

Synthesis: Williamson Ether Synthesis (Representative)

A common method for preparing aryl benzyl ethers is the Williamson ether synthesis. This would involve the reaction of a fluorophenol with a benzyl halide in the presence of a base.

References

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 3. monash.edu [monash.edu]

- 4. ossila.com [ossila.com]

- 5. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]

- 6. First aid guidance - Department of Biology, University of York [york.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(Benzyloxy)-3-fluorophenol, a valuable intermediate in the development of novel therapeutic agents. The protocols outlined below are based on the robust and widely applicable Williamson ether synthesis, a cornerstone of modern organic chemistry.

Introduction

4-(Benzyloxy)-3-fluorophenol possesses a key structural motif, combining a protected phenol with a fluorine substituent, which is of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis described herein is a reliable method for accessing this versatile building block.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of 4-(Benzyloxy)-3-fluorophenol from 3-fluorophenol and benzyl bromide proceeds via a Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1]

Step 1: Deprotonation The phenolic proton of 3-fluorophenol is acidic and is readily deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.

Step 2: Nucleophilic Attack The resulting 3-fluorophenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.

Step 3: Displacement In a concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, displacing the bromide ion and yielding the desired 4-(Benzyloxy)-3-fluorophenol product.

Figure 1: Reaction mechanism for the synthesis of 4-(Benzyloxy)-3-fluorophenol.

Experimental Protocol

This protocol is adapted from the well-established synthesis of 4-(benzyloxy)benzaldehyde, a structurally analogous compound.[2]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for 10 mmol scale) |

| 3-Fluorophenol | 112.10 | 1.0 | 1.12 g |

| Benzyl Bromide | 171.04 | 1.05 | 1.80 g (1.25 mL) |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |

| Acetone (anhydrous) | 58.08 | - | 50 mL |

| Ethyl Acetate | 88.11 | - | For extraction |

| Saturated NaCl (brine) | - | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-fluorophenol (1.12 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous acetone (50 mL).

-

Addition of Reagent: Stir the mixture and add benzyl bromide (1.80 g, 10.5 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) and then with saturated brine (30 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-(Benzyloxy)-3-fluorophenol.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-(Benzyloxy)-3-fluorophenol.

Figure 2: Experimental workflow for the synthesis of 4-(Benzyloxy)-3-fluorophenol.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

| Parameter | Value |

| Reactants | 3-Fluorophenol, Benzyl Bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone |

| Reaction Temperature | Reflux (~56 °C) |

| Reaction Time | 12-18 hours |

| Expected Yield | 80-90% (based on analogous reactions)[2] |

| Appearance | Expected to be a solid or oil |

| Molecular Formula | C₁₃H₁₁FO₂ |

| Molecular Weight | 218.23 g/mol |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃): Expected signals for aromatic protons of both rings, a singlet for the benzylic methylene protons (~5.0 ppm), and a broad singlet for the phenolic hydroxyl group.

-

¹³C NMR (CDCl₃): Expected signals for all 13 carbon atoms, with the carbon bearing the fluorine showing a characteristic coupling.

-

Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 217.

Note: The provided characterization data are predictive. Experimental verification is required for the final product.

References

Application Notes and Protocols for the Synthesis of STAT3 Inhibitors Utilizing 4-(Benzyloxy)-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and survival. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that can effectively block the STAT3 signaling pathway is an active area of research. This document provides detailed application notes and protocols for the synthesis and evaluation of STAT3 inhibitors, with a focus on derivatives of 4-(benzyloxy)-3-fluorophenol. This scaffold has been identified as a promising starting point for the generation of potent STAT3 inhibitors.

STAT3 Signaling Pathway